

# Aumolertinib Dosing for NSCLC Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the dosing regimen of **Aumolertinib** (also known as Almonertinib or HS-10296) for preclinical studies using subcutaneous non-small cell lung cancer (NSCLC) xenograft models in mice. **Aumolertinib** is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that targets both EGFR-sensitizing and T790M resistance mutations.[1] The following protocols and data, compiled from published preclinical studies, are intended to assist in the design and execution of in vivo experiments to evaluate the efficacy of **Aumolertinib**.

# **Quantitative Data Summary**

The following tables summarize the dosing regimens of **Aumolertinib** used in various NSCLC xenograft and allograft models in mice.

Table 1: **Aumolertinib** Dosing in Murine Allograft Models



| Model<br>Type | Cell<br>Line/EGF<br>R<br>Mutation | Mouse<br>Strain     | Aumolerti<br>nib Dose<br>(mg/kg) | Administr<br>ation<br>Route | Dosing<br>Schedule | Treatment<br>Duration |
|---------------|-----------------------------------|---------------------|----------------------------------|-----------------------------|--------------------|-----------------------|
| Allograft     | Ba/F3 /<br>EGFR<br>L861Q          | BALB/c<br>nude mice | 20 and 40                        | Oral (p.o.)                 | Once daily         | 13 days               |
| Allograft     | Ba/F3 /<br>EGFR ASV<br>(Ex20ins)  | BALB/c<br>nude mice | 40                               | Oral (p.o.)                 | Once daily         | Not<br>specified      |

Data extracted from Shi et al., 2023.[2]

Table 2: Aumolertinib Dosing in Patient-Derived Xenograft (PDX) Models

| Model<br>Type | PDX<br>Model/EG<br>FR<br>Mutation       | Mouse<br>Strain     | Aumolerti<br>nib Dose<br>(mg/kg) | Administr<br>ation<br>Route | Dosing<br>Schedule | Treatment<br>Duration |
|---------------|-----------------------------------------|---------------------|----------------------------------|-----------------------------|--------------------|-----------------------|
| PDX           | LU0387 /<br>EGFR<br>H773_V77<br>4insNPH | BALB/c<br>nude mice | 40                               | Oral (p.o.)                 | Once daily         | 26 days               |

Data extracted from Shi et al., 2023.[2]

Table 3: **Aumolertinib** Dosing in Cell Line-Derived Xenograft (CDX) Models (Combination Study)



| Model Type | Cell Line | Mouse<br>Strain     | Aumolertini<br>b Dose<br>(mg/kg) | Administrat<br>ion Route | Dosing<br>Schedule                             |
|------------|-----------|---------------------|----------------------------------|--------------------------|------------------------------------------------|
| Xenograft  | NCI-H1975 | BALB/c nude<br>mice | 20                               | Intragastric<br>(i.g.)   | Not specified (in combination with pemetrexed) |
| Xenograft  | HCC827    | BALB/c nude<br>mice | 20                               | Intragastric<br>(i.g.)   | Not specified (in combination with pemetrexed) |

Note: The dosing for NCI-H1975 and HCC827 models was part of a combination therapy study and may not represent the optimal monotherapy dose.

# **Experimental Protocols**

Below are detailed methodologies for establishing and treating NSCLC subcutaneous xenograft and allograft models with **Aumolertinib**, based on published research.

## Protocol 1: Subcutaneous Allograft Model (Ba/F3 cells)

#### 1. Cell Culture:

- Culture Ba/F3 cells engineered to express human EGFR with L861Q or ASV mutations in appropriate media supplemented with necessary growth factors.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.

#### 2. Animal Model:

- Use female BALB/c nude mice, 6-7 weeks old.
- Acclimatize animals for at least one week before the experiment.



### 3. Tumor Implantation:

- Harvest Ba/F3 cells during their exponential growth phase.
- Resuspend the cells in sterile phosphate-buffered saline (PBS) or a similar vehicle.
- Subcutaneously inject the cell suspension into the right flank of each mouse.
- 4. Tumor Growth Monitoring and Grouping:
- Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., every 2-3 days).
- Calculate tumor volume using the formula: (Length × Width²) / 2.
- When the average tumor volume reaches approximately 100-150 mm<sup>3</sup>, randomize the mice into treatment and control groups.
- 5. Aumolertinib Administration:
- Prepare Aumolertinib formulation for oral gavage. The vehicle used in studies is often a solution of 0.5% carboxymethylcellulose sodium (CMC-Na).
- Administer Aumolertinib orally once daily at the desired dose (e.g., 20 or 40 mg/kg).
- The control group should receive the vehicle only.
- 6. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the treatment period (e.g., 13 days), euthanize the mice.
- Excise the tumors, weigh them, and process for further analysis (e.g., immunohistochemistry for pEGFR, Ki-67, and TUNEL).[2]

## Protocol 2: Patient-Derived Xenograft (PDX) Model

1. PDX Model Establishment:



- Obtain fresh tumor tissue from an NSCLC patient with a known EGFR mutation (e.g., H773\_V774insNPH).
- Implant small tumor fragments subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude mice).
- Allow the tumors to grow and passage them to subsequent cohorts of mice to expand the model.
- 2. Animal Model and Tumor Implantation:
- Use female BALB/c nude mice, 6-7 weeks old.
- Once the PDX tumors reach a suitable size, excise them and cut them into smaller fragments.
- Subcutaneously implant one tumor fragment into the right flank of each experimental mouse.
- 3. Tumor Growth Monitoring and Grouping:
- Monitor tumor growth with calipers as described in Protocol 1.
- When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
- 4. Aumolertinib Administration:
- Prepare and administer Aumolertinib orally once daily at the desired dose (e.g., 40 mg/kg).
   [2]
- The control group receives the vehicle.
- 5. Efficacy Evaluation:
- Monitor tumor volume and body weight during the treatment period (e.g., 26 days).[2]
- At the study endpoint, collect tumors for weight measurement and further molecular analysis.



# Visualizations Signaling Pathway







Click to download full resolution via product page

Caption: Aumolertinib's mechanism of action in the EGFR signaling pathway.

# **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for in vivo efficacy studies of **Aumolertinib**.



# **Logical Relationship of Dosing**



Click to download full resolution via product page

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Safety, Efficacy, and Pharmacokinetics of Almonertinib (HS-10296) in Pretreated Patients With EGFR-Mutated Advanced NSCLC: A Multicenter, Open-label, Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of aumolertinib, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Aumolertinib Dosing for NSCLC Xenograft Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607974#aumolertinib-dosing-regimen-for-subcutaneous-nsclc-xenograft-models-in-mice]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com